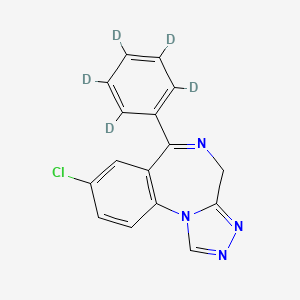
Estazolam-d5
Overview
Description
Estazolam-d5 is a stable-labeled internal standard suitable for quantitation of estazolam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods . Estazolam, the parent compound of this compound, is a benzodiazepine used for the short-term treatment of insomnia .
Synthesis Analysis
Estazolam is prepared by reacting 7-chloro-1,3-dihydro-5-phenyl-2H-benzo[1,4]-diazepine-2-thione with formylhydrazine in boiling n-butyl alcohol . The specific synthesis process for this compound is not mentioned in the retrieved sources.Molecular Structure Analysis
The molecular formula of this compound is C16H11ClN4 . The exact mass is 299.0986078 g/mol and the average molecular weight is 299.77 g/mol . The structure of this compound is similar to that of Estazolam, except that the phenyl ring in this compound is pentadeuterated .Physical And Chemical Properties Analysis
Estazolam, the parent compound of this compound, is described as white crystals . It has a melting point of 228–229 °C and is practically insoluble in water but soluble in ethanol . The specific physical and chemical properties of this compound are not provided in the retrieved sources.Scientific Research Applications
Treatment of Auditory Hallucinations : Estazolam was tested for its effects on auditory hallucinations in patients who responded poorly to neuroleptics. It showed significant improvement in both the global clinical state and specific symptoms like compulsive thoughts and visual hallucinations (O. Lingjærde, 1982).
Detection in Beverages : A study developed a method for rapid on-site detection of Estazolam in beverages using surface-enhanced Raman spectroscopy (SERS) techniques. This method can detect Estazolam at very low concentrations, making it useful for controlling the abuse of this drug (Xuanyu Sha et al., 2019).
Efficacy as a Hypnotic : Estazolam has been established as an effective hypnotic in both sleep laboratory and outpatient clinical trials. It improves various sleep parameters in adults with chronic insomnia and remains effective with no significant tolerance development over at least six weeks of continuous nightly administration (M. Pierce & V. Shu, 1990).
Impact on Neurosteroid and Benzodiazepine Effects : The effects of estazolam on food consumption and plus-maze learning behaviors in rats showed gender and estrous cycle-dependent changes. This research highlights the role of biological factors in modifying the potency of neurosteroids and benzodiazepines (D. Reddy & S. Kulkarni, 1999).
Treatment of Insomnia in Generalized Anxiety Disorder : A study found that estazolam is effective in treating insomnia in patients with generalized anxiety disorder and has a favorable anxiolytic action (G. L. Post et al., 1991).
Impact on Blood Pressure in Hypertensive Patients : Improvement of insomnia with Estazolam in hypertensive patients led to significant lowering of blood pressure, suggesting a link between sleep quality and cardiovascular health (Yuan Li et al., 2017).
Anxiolytic-like Effects in a PTSD Animal Model : Estazolam showed significant blocking of PTSD-like behavioral deficits in a rat model, suggesting its potential utility in managing PTSD symptoms (Jia-ning Xu et al., 2018).
Mechanism of Action
Benzodiazepines, including Estazolam, bind nonspecifically to benzodiazepine receptors, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABA A) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
Properties
IUPAC Name |
8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHDCWJMGXXRH-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718714 | |
| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170082-16-3 | |
| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170082-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

